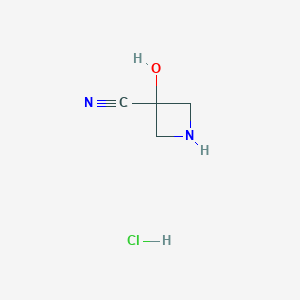

![molecular formula C19H15BrClN3O5S2 B2656421 2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-chloro-4-methoxyphenyl)acetamide CAS No. 893789-30-5](/img/no-structure.png)

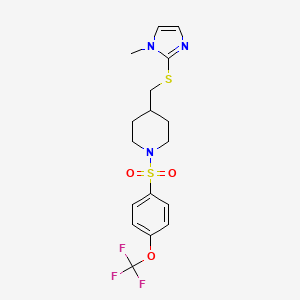

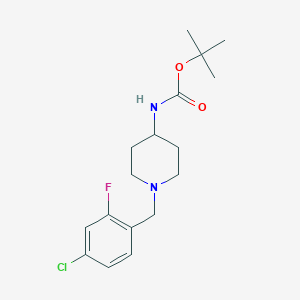

2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-chloro-4-methoxyphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Potential as Dual Inhibitor of Thymidylate Synthase and Dihydrofolate Reductase

One study highlighted the synthesis of compounds as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes crucial for DNA synthesis and cell division. The research introduced compounds showing potent inhibitory activities against human TS and DHFR, suggesting their potential for cancer therapy due to their ability to interfere with DNA synthesis in rapidly dividing cancer cells (Gangjee, Qiu, Li, & Kisliuk, 2008).

Antibacterial and Anti-enzymatic Potential

Another study focused on the synthesis and pharmacological evaluation of derivatives for their antibacterial and anti-enzymatic activities. It demonstrated some of these compounds' potential as good inhibitors of gram-negative bacterial strains, thereby contributing to the development of new antibacterial agents (Nafeesa, Aziz‐ur‐Rehman, Abbasi, Siddiqui, Rasool, & Shah, 2017).

Anticancer Evaluation

Research on 2-aryl-4-arylsulfonyl-5-RS-1,3-oxazoles synthesized and characterized for their anticancer activities against various cancer cell lines reveals a specific compound's high activity against certain CNS cancer subpanels. This indicates the compound's potential for further exploration as an anticancer agent (Zyabrev, Demydchuk, Zhirnov, & Brovarets, 2022).

Synthesis and Antimicrobial Activity of Pyrimidine Derivatives

Another investigation into novel 2-(5-bromo-2-chloro-pyrimidin-4-ylsulfanyl)-4-methoxy-phenylamine derivatives revealed their synthesis and in vitro antimicrobial activity. This study highlights the role of such derivatives in antimicrobial strategies, providing a basis for developing new drugs (Mallikarjunaswamy, Mallesha, Bhadregowda, & Pinto, 2017).

Enzyme Inhibition for Neurodegenerative Diseases

A study on 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide derivatives explored their enzyme inhibitory activities against acetylcholinesterase and butyrylcholinesterase, enzymes related to neurodegenerative diseases like Alzheimer's. The findings suggest these compounds' potential therapeutic applications for treating neurodegenerative conditions (Rehman, Fatima, Abbas, Abbasi, Khan, Ashraf, Ahmad, & Ejaz, 2013).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 2-chloro-N-(3-chloro-4-methoxyphenyl)acetamide with 5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidine-2-thiol in the presence of a base to form the intermediate compound. The intermediate compound is then oxidized to form the final product.", "Starting Materials": [ "2-chloro-N-(3-chloro-4-methoxyphenyl)acetamide", "5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidine-2-thiol", "Base", "Oxidizing agent" ], "Reaction": [ "Step 1: 2-chloro-N-(3-chloro-4-methoxyphenyl)acetamide is reacted with 5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidine-2-thiol in the presence of a base to form the intermediate compound.", "Step 2: The intermediate compound is then oxidized using an oxidizing agent to form the final product, 2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-chloro-4-methoxyphenyl)acetamide." ] } | |

Número CAS |

893789-30-5 |

Fórmula molecular |

C19H15BrClN3O5S2 |

Peso molecular |

544.82 |

Nombre IUPAC |

2-[[5-(4-bromophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide |

InChI |

InChI=1S/C19H15BrClN3O5S2/c1-29-15-7-4-12(8-14(15)21)23-17(25)10-30-19-22-9-16(18(26)24-19)31(27,28)13-5-2-11(20)3-6-13/h2-9H,10H2,1H3,(H,23,25)(H,22,24,26) |

Clave InChI |

LVUVCLRLFXXGOU-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)Br)Cl |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B2656339.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-phenylpropanamide hydrochloride](/img/structure/B2656344.png)

![7-[(4-Prop-2-enoylpiperazin-1-yl)methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2656345.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)acrylamide](/img/structure/B2656346.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxamide](/img/structure/B2656351.png)